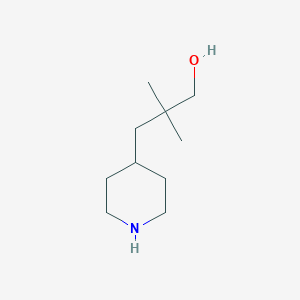

2,2-Dimethyl-3-(4-piperidyl)-1-propanol

Description

Systematic IUPAC Naming Conventions for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these conventions, the formal name for the compound is 2,2-dimethyl-3-(piperidin-4-yl)propan-1-ol . chemenu.com This name is derived by identifying the longest carbon chain containing the principal functional group (the alcohol, or "-ol"), which is a propanol (B110389). The chain is substituted at the second position with two methyl groups and at the third position with a piperidin-4-yl group. An alternative, though less common, IUPAC name is 2,2-dimethyl-3-(4-piperidinyl)-1-propanol. sigmaaldrich.com

Common Academic Synonyms and Related Structural Designations

In scientific literature and chemical databases, compounds are often referred to by various synonyms. While a comprehensive list of synonyms for this specific compound is not extensively documented, it is cataloged under its IUPAC name and its Chemical Abstracts Service (CAS) Registry Number, 203662-02-6 .

Representation through InChI and SMILES Notations in Research Databases

To facilitate database searching and computational chemistry, several line notation systems are used to represent chemical structures.

The International Chemical Identifier (InChI) provides a standard and human-readable string to encode molecular structures.

InChI: 1S/C10H21NO/c1-10(2,8-12)7-9-3-5-11-6-4-9/h9,11-12H,3-8H2,1-2H3 sigmaaldrich.com

InChIKey: AHTLZJHKOXCHAF-UHFFFAOYSA-N sigmaaldrich.com

The Simplified Molecular-Input Line-Entry System (SMILES) is another widely used notation that represents the structure as a graph.

SMILES: CC(C)(CO)CC1CCNCC1 chemenu.com

Interactive Data Table: Nomenclature and Structural Identifiers

| Identifier Type | Value |

| IUPAC Name | 2,2-dimethyl-3-(piperidin-4-yl)propan-1-ol |

| CAS Number | 203662-02-6 |

| InChI | 1S/C10H21NO/c1-10(2,8-12)7-9-3-5-11-6-4-9/h9,11-12H,3-8H2,1-2H3 |

| InChIKey | AHTLZJHKOXCHAF-UHFFFAOYSA-N |

| SMILES | CC(C)(CO)CC1CCNCC1 |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-piperidin-4-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,8-12)7-9-3-5-11-6-4-9/h9,11-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTLZJHKOXCHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCNCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Research Findings

A thorough review of publicly accessible scientific literature and research databases did not yield detailed research findings specifically for the synthesis, chemical properties, or research applications of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes. However, published studies detailing its specific use or properties were not identified.

Mechanistic Investigations of Reactions Involving 2,2 Dimethyl 3 4 Piperidyl 1 Propanol and Its Precursors

Oxidation Reaction Mechanisms for Primary Alcohols (e.g., Swern Oxidation)

The primary alcohol moiety of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol can be oxidized to the corresponding aldehyde, 2,2-dimethyl-3-(4-piperidyl)propanal. Due to the presence of the amine, which can be sensitive to harsh oxidizing agents, mild and selective methods are preferred. The Swern oxidation is a prime example of such a method, capable of converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. chemistrysteps.comorganic-chemistry.orgvedantu.com

The mechanism of the Swern oxidation proceeds through several distinct steps:

Activation of DMSO : At low temperatures (typically -78 °C), dimethyl sulfoxide (B87167) (DMSO) reacts with an activating agent, most commonly oxalyl chloride, to form a highly electrophilic chlorodimethylsulfonium salt intermediate. chemistrysteps.comyoutube.comadichemistry.com This step involves the release of carbon dioxide and carbon monoxide as gaseous byproducts. youtube.com

Formation of Alkoxysulfonium Salt : The primary alcohol, in this case, this compound, acts as a nucleophile, attacking the electrophilic sulfur atom of the activated complex. This results in the formation of an alkoxysulfonium salt and the displacement of a chloride ion. vedantu.comadichemistry.com

Ylide Formation and β-Elimination : A hindered, non-nucleophilic base, such as triethylamine (B128534) (TEA), is added to the reaction. chemistrysteps.com The base deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide intermediate. youtube.com This ylide then undergoes a chemistrysteps.comadichemistry.com-sigmatropic rearrangement via a five-membered cyclic transition state, where a proton is transferred from the alpha-carbon to the sulfur-bound oxygen. youtube.comadichemistry.com This concerted step results in the formation of the desired aldehyde, dimethyl sulfide (B99878) (a volatile and malodorous byproduct), and triethylammonium (B8662869) chloride. organic-chemistry.orgyoutube.com

A key feature of the Swern oxidation and similar mild oxidants like PCC or Dess-Martin periodinane (DMP) is that the reaction stops at the aldehyde stage for primary alcohols. chemistrysteps.comvedantu.comlibretexts.org The steric hindrance around the primary alcohol in 2,2-dimethyl-1-propanol derivatives (a neopentyl-type structure) does not typically prevent the reaction but can influence its rate. chegg.comyoutube.com

Table 1: Comparison of Common Reagents for Primary Alcohol Oxidation This table is interactive. Click on the headers to sort.

| Oxidizing Agent | Typical Conditions | Product from 1° Alcohol | Advantages | Disadvantages |

|---|---|---|---|---|

| Swern Oxidation | DMSO, (COCl)₂, TEA, -78°C | Aldehyde | High selectivity, mild conditions, avoids toxic metals. organic-chemistry.org | Requires low temperatures, produces odorous dimethyl sulfide. organic-chemistry.orgvedantu.com |

| PCC | Pyridinium (B92312) chlorochromate, CH₂Cl₂ | Aldehyde | Mild, stops at aldehyde. chemistrysteps.comvedantu.com | Carcinogenic chromium reagent, requires anhydrous conditions. adichemistry.com |

| DMP | Dess-Martin Periodinane, CH₂Cl₂ | Aldehyde | High yields, neutral conditions, faster than PCC. libretexts.org | Potentially explosive, expensive. |

| Chromic Acid (Jones) | CrO₃, H₂SO₄, Acetone (B3395972) | Carboxylic Acid | Strong, inexpensive. | Over-oxidizes primary alcohols, uses toxic chromium. reddit.com |

Condensation Reaction Pathways of Aminoalcohols and Aldehydes: Enamine vs. Iminium Intermediates

The piperidine (B6355638) nitrogen in this compound is a secondary amine, which dictates its reaction pathway with aldehydes and ketones. Such reactions are fundamental for forming new carbon-carbon and carbon-nitrogen bonds. chemistrysteps.com

When a secondary amine reacts with a carbonyl compound, the product is an enamine. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds as follows:

Nucleophilic Attack : The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of an aldehyde, leading to a zwitterionic tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (or hemiaminal) intermediate. libretexts.orgwikipedia.org

Iminium Ion Formation : Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). chemistrysteps.com The subsequent loss of water generates a resonance-stabilized iminium ion, where the nitrogen atom bears a positive charge. chemistrysteps.commasterorganicchemistry.com

Enamine Formation : Because the secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is instead removed from an adjacent carbon (the α-carbon of the original carbonyl compound). chemistrysteps.comwikipedia.org This deprotonation, typically facilitated by a weak base, leads to the formation of a C=C double bond, yielding the final enamine product. masterorganicchemistry.com

This contrasts with the reaction of a primary amine, which would proceed through the same carbinolamine and iminium ion intermediates but would ultimately form an imine (Schiff base) by losing a proton from the nitrogen atom. chemistrysteps.comlibretexts.org

Table 2: Comparison of Condensation Reactions of Aldehydes with Primary vs. Secondary Amines This table is interactive. Click on the headers to sort.

| Amine Type | Key Intermediate | Site of Final Deprotonation | Final Product | Product C=X Bond |

|---|---|---|---|---|

| Primary (R-NH₂) | Iminium Ion | Nitrogen | Imine | C=N |

| Secondary (R₂-NH) | Iminium Ion | α-Carbon | Enamine | C=C |

Studies on Tautomerism and Equilibria of Aminoaldehyde Intermediates

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. youtube.comnih.gov The intermediates and products in the condensation of amines and aldehydes are subject to several important equilibria.

Imine-Enamine Tautomerism : While primary amines form imines and secondary amines form enamines, these two forms can exist in equilibrium in certain cases. wikipedia.org This tautomerism is analogous to the more familiar keto-enol tautomerism. wikipedia.orgyoutube.com The interconversion is catalyzed by either acid or base and involves protonation/deprotonation steps rather than a single concerted transfer. youtube.comyoutube.com The position of the equilibrium generally favors the imine, but structural features can shift it toward the enamine.

Keto-Enol Tautomerism : The aldehyde reactant itself exists in equilibrium with its enol tautomer. britannica.com Though the keto form is typically much more stable, the enol form is a key nucleophilic intermediate in many reactions, such as the acid-catalyzed aldol (B89426) condensation. britannica.comyoutube.com The equilibrium is established continuously, meaning every aldehyde molecule with an α-hydrogen can access its enol form. britannica.com

Table 3: Tautomeric and Reaction Equilibria in Aminoaldehyde Systems This table is interactive. Click on the headers to sort.

| Equilibrium | Species Involved | Favored Form (Typically) | Catalysis | Key Factor |

|---|---|---|---|---|

| Keto-Enol | Aldehyde/Ketone <=> Enol | Keto Form britannica.com | Acid or Base youtube.com | Presence of α-hydrogen. |

| Imine-Enamine | Imine <=> Enamine | Imine Form wikipedia.org | Acid or Base youtube.com | Substitution on nitrogen. |

| Condensation | Amine + Aldehyde <=> Enamine/Imine + H₂O | Reactants | Acid libretexts.org | Removal of water drives equilibrium forward. wikipedia.org |

Nucleophilic Substitution and Addition Reactions on Piperidine Derivatives

The piperidine moiety contains a nucleophilic nitrogen atom that is central to its reactivity. It can participate in both nucleophilic addition and substitution reactions.

Nucleophilic Addition : The piperidine nitrogen readily participates in nucleophilic addition to electrophilic centers. Its reaction with aldehydes (as described in section 4.2) is a classic example. pearson.com It can also add to other electrophiles, such as activated olefins like benzylidenemalononitrile (B1330407) in a Michael-type addition. acs.orgacs.org The reaction of piperidine with nitriles, mediated by catalysts like zinc(II), can lead to the formation of amidines. rsc.org

Nucleophilic Substitution : Piperidine acts as a potent nucleophile in S_N2 reactions, readily displacing leaving groups from alkyl halides to form quaternary piperidinium (B107235) salts. Furthermore, the piperidine ring itself can be made to undergo substitution. N-protected piperidine derivatives, such as N-acyl-2-methoxypiperidines, can be activated by Lewis acids to form cyclic N-acyliminium ions. acs.org These electrophilic intermediates are susceptible to attack by various nucleophiles (e.g., silyl (B83357) enolates, organometallics), leading to the diastereoselective formation of 2-substituted piperidine derivatives. acs.orgacs.org This strategy is a powerful tool for the synthesis of complex alkaloids and other nitrogen-containing heterocycles. acs.orgacs.org

Table 4: Representative Nucleophilic Reactions of Piperidine Derivatives This table is interactive. Click on the headers to sort.

| Reaction Type | Electrophile | Piperidine Role | Product Type | Reference |

|---|---|---|---|---|

| Addition | Aldehyde/Ketone | Nucleophile | Enamine (from 2° amine) | pearson.com |

| Conjugate Addition | Activated Olefin | Nucleophile | β-Amino Carbonyl/Nitrile | acs.orgacs.org |

| Substitution | Alkyl Halide | Nucleophile | Quaternary Piperidinium Salt | N/A |

| Addition | Nitrile | Nucleophile | Amidine | rsc.org |

| Substitution | N-Acyl-2-alkoxypiperidine + Lewis Acid | Nucleophile (External) | 2-Substituted Piperidine | acs.orgacs.org |

Mechanistic Insights into Chiral Induction and Stereoretention in Asymmetric Transformations

While this compound is achiral, the synthesis of related chiral amino alcohols and piperidine derivatives is of significant interest in medicinal chemistry. Achieving stereocontrol—the selective formation of one stereoisomer over others—requires specific mechanistic strategies.

Chiral Induction : This process involves the creation of a new stereocenter under the influence of a chiral element, which can be a catalyst, a reagent, or a chiral auxiliary attached to the substrate. For instance, the copper-catalyzed asymmetric hydroamination of alkenes or the reduction of enones can produce chiral amino alcohols with high enantioselectivity. researchgate.netnih.govnih.gov The mechanism relies on the formation of a transient chiral catalyst-substrate complex that lowers the activation energy for the pathway leading to one enantiomer over the other. diva-portal.org

Stereoretention/Stereodivergence : In substrates that already contain stereocenters, reactions can be designed to either retain the existing stereochemistry or invert it. A stereodivergent synthesis is a particularly powerful strategy that allows access to all possible stereoisomers of a product from a common set of starting materials, simply by changing the catalyst or reaction conditions. researchgate.netnih.gov For example, using different enantiomers of a copper-hydride catalyst in conjunction with different geometric isomers (E/Z) of an enal substrate, all four possible stereoisomers of the resulting amino alcohol product can be synthesized with high control over both relative and absolute stereochemistry. nih.gov

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, are crucial for understanding the origins of stereoselectivity. These studies help elucidate the transition state geometries and non-covalent interactions between the catalyst, substrate, and reagents that dictate the stereochemical outcome of the reaction. diva-portal.org

Table 5: Strategies for Asymmetric Synthesis of Amino Alcohols and Derivatives This table is interactive. Click on the headers to sort. | Strategy | Description | Key Mechanistic Feature | Example Application | Reference | | :--- | :--- | :--- | :--- | :--- | | Catalyst Control | A chiral catalyst directs the stereochemical outcome of the reaction. | Formation of diastereomeric transition states with different energies. | Cu-catalyzed asymmetric synthesis of γ-amino alcohols. nih.govresearchgate.net | | Substrate Control | A chiral center already present in the substrate directs the formation of a new stereocenter. | Steric and electronic effects of the existing chiral center favoring a specific approach of the reagent. | Diastereoselective nucleophilic addition to chiral piperidine derivatives. acs.org | | Stereodivergent Synthesis | Use of different catalysts or substrate isomers to access all possible product stereoisomers. | Catalyst-controlled stereospecificity on different substrate isomers. | Stereodivergent synthesis of amino alcohols via CuH catalysis. researchgate.netnih.gov | | Chiral Auxiliary | A removable chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | The auxiliary creates a diastereomeric intermediate that reacts stereoselectively. | Evans asymmetric aldol reaction. | N/A |

Stereochemical Considerations and Asymmetric Synthesis

Chiral Resolution Techniques for Racemic Mixtures of Analogues

Chiral resolution is a common strategy for separating enantiomers from a racemic mixture. This is often achieved by converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. wikipedia.org

One of the most prevalent methods for resolving racemic piperidine (B6355638) derivatives is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic base with a chiral acid to form salts that are diastereomers of each other. wikipedia.orggoogle.com Due to their different physical properties, one diastereomer can often be selectively crystallized from a suitable solvent, while the other remains in solution. wikipedia.orggoogle.com After separation, the chiral acid can be removed to yield the pure enantiomer. wikipedia.org The efficiency of this separation is dependent on several factors, including the choice of resolving agent, the solvent system, stoichiometry, and concentration. acs.org A systematic screening approach is often employed to identify the optimal conditions for resolution. acs.org

Commonly used chiral resolving agents for piperidine and aminoalcohol analogs include tartaric acid derivatives, such as di-benzoyl-L-tartaric acid and di-p-anisoyl-d-tartaric acid, as well as mandelic acid enantiomers. google.comacs.org The selection of the resolving agent is critical, as it must form diastereomeric salts where one is significantly less soluble than the other in the chosen solvent system. google.com For instance, in the resolution of pregabalin, a compound with structural similarities to the aminoalcohol portion of the title compound, L-tartaric acid was used to form diastereomeric salts in water. rsc.org

Another powerful technique for chiral resolution is preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.govnih.govnih.gov This method allows for the direct separation of enantiomers without the need for derivatization. nih.gov Commercially available CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidines. nih.gov The choice of the stationary phase and the mobile phase composition are critical for achieving good separation. nih.govsielc.com In some cases, pre-column derivatization can be used to enhance the separation and detection of the enantiomers. researchgate.net

The table below summarizes various chiral resolution techniques applicable to analogs of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol.

Table 1: Chiral Resolution Techniques for Piperidine and Aminoalcohol Analogs| Technique | Description | Resolving Agents/Stationary Phases | Compound Class |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. wikipedia.orggoogle.com | Di-benzoyl-L-tartaric acid, (S)-mandelic acid, L-tartaric acid. google.comrsc.org | Piperidine derivatives, Aminoalcohols. google.comrsc.org |

| Preparative Chiral HPLC | Direct separation of enantiomers using a high-performance liquid chromatography column with a chiral stationary phase. nih.govnih.gov | Cellulose-based (Chiralcel OD, Chiralcel OJ), Amylose-based (Chiralpak IA). nih.govnih.gov | 4-Substituted piperidines, Aminoalcohols. nih.govnih.gov |

| Kinetic Resolution | Reaction of a racemic mixture with a chiral catalyst or reagent that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. whiterose.ac.uknih.gov | Chiral bases (e.g., n-BuLi/sparteine), Chiral hydroxamic acids. whiterose.ac.uknih.gov | 2-Aryl-4-methylenepiperidines, Disubstituted piperidines. whiterose.ac.uknih.gov |

Enantioselective Catalysis in the Synthesis of Chiral Piperidines and Aminoalcohols

Enantioselective catalysis offers a more direct and efficient approach to obtaining enantiomerically pure compounds by selectively producing one enantiomer over the other.

Transition metal-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral piperidines from prochiral precursors such as pyridines or tetrahydropyridines. illinois.edu This approach often involves the use of a chiral catalyst, typically a complex of a transition metal (e.g., rhodium, iridium, or palladium) with a chiral ligand. illinois.eduresearchgate.net

One strategy involves the hydrogenation of pyridinium (B92312) salts. researchgate.netdicp.ac.cn For example, a rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine has been reported to produce a variety of chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.net This method avoids the need for high-pressure hydrogen gas and is tolerant of various functional groups. researchgate.netdicp.ac.cn

Another approach is the asymmetric hydrogenation of N-acylpyridinium ylides, which can be catalyzed by iridium-phosphinooxazoline complexes to yield 2-substituted piperidines with good enantioselectivities. illinois.edu The N-acyl group serves to activate the pyridine (B92270) ring and to coordinate with the metal catalyst. illinois.edu

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), can also be used for the asymmetric hydrogenation of pyridines that have a chiral auxiliary attached. illinois.edu The chiral auxiliary directs the hydrogenation to one face of the pyridine ring, leading to a high diastereoselectivity. illinois.edu

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for a variety of enantioselective transformations, including the synthesis of chiral piperidines. nih.govumich.edu One notable application is in the Pictet-Spengler reaction, which can be used to construct the piperidine ring system. dicp.ac.cnnih.govresearchgate.net

CPAs can catalyze the enantioselective intramolecular cyclization of unsaturated acetals to form functionalized chiral piperidines. nih.govumich.edu The catalyst is believed to activate the substrate through hydrogen bonding, leading to a highly organized transition state that favors the formation of one enantiomer. dicp.ac.cn Computational studies have suggested a two-step mechanism involving the formation of a mixed chiral phosphate (B84403) acetal (B89532), which then undergoes a concerted displacement to yield the cyclized product. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy has been widely used in the synthesis of chiral piperidines and aminoalcohols. wikipedia.orgresearchgate.net

Oxazolidinones, popularized by Evans, are a well-known class of chiral auxiliaries that have been applied to the asymmetric synthesis of piperidines. wikipedia.org For example, an oxazolidinone can be attached to a pyridine ring to direct a subsequent hydrogenation reaction, leading to a highly diastereoselective synthesis of the corresponding piperidine. illinois.edu

Carbohydrate-derived auxiliaries, such as those based on arabinopyranosylamine, have also been employed in the enantioselective synthesis of piperidine alkaloids. researchgate.net The steric and stereoelectronic properties of the carbohydrate scaffold can effectively control the facial selectivity of reactions on the attached substrate. researchgate.net

In addition to directing stereoselective synthesis, chiral auxiliaries can also function as resolving agents. For instance, sulfur-based chiral auxiliaries derived from amino acids have been used for the resolution of racemic mixtures. scielo.org.mx

The table below provides examples of enantioselective catalytic methods.

Table 2: Enantioselective Catalysis for Chiral Piperidine and Aminoalcohol Synthesis| Catalytic System | Reaction Type | Substrate | Product | Key Features |

|---|---|---|---|---|

| [Cp*RhCl2]2 / Chiral Primary Amine | Reductive Transamination | Pyridinium Salts | Chiral Piperidines | Excellent diastereo- and enantioselectivity; avoids H2 gas. researchgate.net |

| Chiral Phosphoric Acid (CPA) | Intramolecular Cyclization | Unsaturated Acetals | Functionalized Chiral Piperidines | High enantioselectivity; in situ enantioenrichment possible. nih.govumich.edu |

| n-BuLi / Sparteine | Kinetic Resolution | N-Boc-2-aryl-4-methylenepiperidines | Enantioenriched Piperidines | High enantiomeric ratios for both recovered starting material and product. whiterose.ac.ukacs.org |

| Ir-Phosphinooxazoline Complexes | Asymmetric Hydrogenation | N-Benzoyliminopyridinium Ylides | Chiral Piperidines | Good yields and moderate to good enantioselectivities. illinois.edu |

| Pd/C or PtO2 with Chiral Auxiliary | Asymmetric Hydrogenation | Pyridines with Chiral Auxiliaries | Diastereomerically Enriched Piperidines | High diastereoselectivity; auxiliary directs hydrogenation. illinois.edu |

Advanced Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For a molecule such as 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for complete structural elucidation.

¹H NMR and ¹³C NMR Chemical Shift Assignments for Structural Confirmation

The ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The piperidine (B6355638) ring protons would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The neopentyl group protons would appear as sharp singlets for the gem-dimethyl groups and a doublet for the methylene (B1212753) group adjacent to the piperidine ring.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom. The quaternary carbon of the neopentyl group would be a key identifier, appearing as a singlet in the aliphatic region.

Predicted ¹H NMR Chemical Shift Assignments (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H on -OH | ~1.5-2.5 | Broad Singlet | 1H |

| H on -NH (piperidine) | ~1.6-2.0 | Broad Singlet | 1H |

| -CH₂-OH (propanol) | ~3.30 | Singlet | 2H |

| Piperidine H2, H6 (axial & eq.) | ~2.95 (eq), ~2.50 (ax) | Multiplet | 4H |

| Piperidine H3, H5 (axial & eq.) | ~1.70 (eq), ~1.20 (ax) | Multiplet | 4H |

| Piperidine H4 (methine) | ~1.45 | Multiplet | 1H |

| -CH₂- (linking group) | ~1.25 | Doublet | 2H |

Predicted ¹³C NMR Chemical Shift Assignments (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₂-OH (propanol) | ~72.0 |

| Piperidine C 2, C 6 | ~46.5 |

| Piperidine C 3, C 5 | ~32.5 |

| -C H₂- (linking group) | ~50.0 |

| Piperidine C 4 (methine) | ~35.0 |

| -C (CH₃)₂ (quaternary) | ~36.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To confirm the predicted assignments and establish the connectivity of the molecular framework, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations would include:

The proton at C4 of the piperidine ring with the protons at C3 and C5.

The protons at C2 and C6 with the protons at C3 and C5, respectively.

The protons of the linking -CH₂- group with the methine proton at C4 of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal predicted at ~3.30 ppm would correlate with the carbon signal at ~72.0 ppm, confirming the -CH₂-OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule. Key long-range correlations would be expected between:

The singlet protons of the gem-dimethyl groups (~0.85 ppm) and the quaternary carbon (~36.0 ppm), the linking -CH₂- carbon (~50.0 ppm), and the other methyl carbon (~24.5 ppm).

The protons of the linking -CH₂- group (~1.25 ppm) and the piperidine carbons C3, C4, and C5.

The protons of the -CH₂-OH group (~3.30 ppm) and the quaternary carbon (~36.0 ppm).

Application of NMR to Reaction Monitoring and Intermediate Characterization

NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction in real-time without the need for sample workup. chemicalbook.com A hypothetical synthesis of this compound could involve the reductive amination of 2,2-dimethyl-3-oxopropan-1-ol with 4-aminopiperidine (B84694) or the alkylation of a piperidine derivative.

By setting up the reaction within an NMR tube, one could monitor the disappearance of signals corresponding to the starting materials and the simultaneous appearance and increase in intensity of signals corresponding to the product. For instance, if monitoring an alkylation, the characteristic signals for the product's gem-dimethyl group (~0.85 ppm) and the -CH₂-OH group (~3.30 ppm) would emerge and grow over time, allowing for the calculation of reaction kinetics and optimization of reaction conditions. Transient intermediates, if they accumulate to a sufficient concentration, could also be detected and characterized.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. Another key feature would be the N-H stretch from the secondary amine of the piperidine ring, typically appearing as a medium-intensity band around 3300 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed just below 3000 cm⁻¹. The C-O stretching of the primary alcohol would result in a strong band in the 1050-1150 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C backbone and symmetric C-H vibrations would be expected to show strong Raman signals.

Predicted IR and Raman Active Vibrational Modes

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

|---|---|---|---|

| Alcohol O-H | Stretching (H-bonded) | 3500-3200 (strong, broad) | Weak |

| Amine N-H | Stretching | ~3300 (medium) | Weak |

| Alkyl C-H | Stretching | 2960-2850 (strong) | Strong |

| Alcohol C-O | Stretching | 1150-1050 (strong) | Medium |

| Alkyl C-C | Stretching | 1200-800 (variable) | Strong |

| N-H | Bending | 1650-1580 (medium) | Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. The molecular formula of this compound is C₁₀H₂₁NO, giving it a monoisotopic mass of approximately 171.1623 Da. High-Resolution Mass Spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Fragmentation Pathway Analysis

Upon electron ionization (EI), the molecular ion [M]⁺˙ at m/z 171 would be formed. This ion would be expected to undergo several characteristic fragmentation reactions. The presence of the nitrogen atom in the piperidine ring typically directs fragmentation through alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. This is often a dominant fragmentation pathway for amines.

A plausible fragmentation pathway would be:

Alpha-cleavage: The most likely fragmentation would be the cleavage of the bond between the piperidine ring and the neopentyl side chain. This would lead to the formation of a stable, resonance-stabilized piperidinyl-methyl radical and a charged neopentyl alcohol fragment, or more likely, a charged piperidinyl fragment at m/z 98 ([C₅H₁₀N=CH₂]⁺) resulting from cleavage of the C4-C(propyl) bond. This is a common and highly favorable pathway for 4-substituted piperidines.

Loss of Water: Alcohols readily lose a molecule of water (18 Da) from the molecular ion, which would lead to a fragment ion [M-H₂O]⁺˙ at m/z 153.

Loss of a Methyl Group: The neopentyl group contains two methyl groups. Loss of a methyl radical (15 Da) would result in a fragment ion [M-CH₃]⁺ at m/z 156.

Loss of CH₂OH: Cleavage of the bond between the hydroxymethyl group and the quaternary carbon would lead to the loss of a CH₂OH radical (31 Da), resulting in a fragment at m/z 140.

Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 171 | [C₁₀H₂₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 156 | [M - CH₃]⁺ | Loss of a methyl radical |

| 153 | [M - H₂O]⁺˙ | Loss of water |

| 140 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage at C4 of piperidine |

X-ray Diffraction Analysis for Solid-State Structure and Conformation

Information not available in published literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and properties of molecules like 2,2-Dimethyl-3-(4-piperidyl)-1-propanol. chemrxiv.orgscirp.org DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are frequently employed to optimize molecular geometries and calculate electronic properties. scispace.comiaea.org These calculations can determine key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. researchgate.net

Furthermore, DFT allows for the investigation of the electronic landscape of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that can be calculated. scirp.orgscispace.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govidc-online.com The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a well-established approach for calculating the magnetic shielding tensors of nuclei. nih.gov From these tensors, the isotropic shielding values can be obtained and then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). aps.org

These computational predictions are invaluable for assigning experimental NMR spectra and can help in the structural elucidation of complex organic molecules. nih.govbohrium.com The accuracy of these predictions has been shown to improve with the use of advanced functionals and basis sets, and by incorporating solvent effects. idc-online.com While direct computational studies on this compound are not widely published, the methodology is robust. For instance, DFT calculations could predict the ¹H and ¹³C chemical shifts, aiding in the correct assignment of signals for the piperidine (B6355638) ring, the neopentyl group, and the propanol (B110389) moiety. The accuracy of such predictions typically falls within a mean absolute error of 0.1-0.3 ppm for ¹H and 1-5 ppm for ¹³C, depending on the computational level. nih.gov

Table 1: Hypothetical DFT-Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (hydroxyl-bearing) | 68.5 | 67.9 |

| C (quaternary) | 36.2 | 35.8 |

| C (piperidine C4) | 33.1 | 32.7 |

| C (piperidine C3, C5) | 32.5 | 32.1 |

| C (methylene bridge) | 49.8 | 49.3 |

| C (piperidine C2, C6) | 46.9 | 46.5 |

| C (methyl groups) | 24.5 | 24.1 |

Note: The data in this table is illustrative and based on typical accuracies of DFT calculations for similar molecules.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. rsc.org This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, reaction energy barriers (activation energies) can be determined, providing insights into the reaction kinetics. rsc.org

For a molecule like this compound, DFT could be used to study various reactions, such as its synthesis or subsequent functionalization. For example, the mechanism of the reduction of a precursor ketone to form the final alcohol could be investigated. Computational analysis would reveal the geometry of the transition state for the hydride attack, confirming the preferred direction of approach and explaining the stereochemical outcome of the reaction. nih.gov

Analysis of Intramolecular Interactions and Charge Transfer

The electronic distribution and interactions within a molecule can be analyzed using computational methods like Natural Bond Orbital (NBO) analysis. iaea.org This method provides information about charge distribution on individual atoms, hybridization, and intramolecular charge transfer (ICT) interactions between filled (donor) and empty (acceptor) orbitals. iaea.orgescholarship.org These interactions, often represented as stabilization energies, can explain various structural and electronic properties.

In this compound, NBO analysis could reveal hyperconjugative interactions, such as those between the C-H or C-C sigma bonds and the antibonding orbitals of the C-N or C-O bonds. It could also quantify the charge transfer from the lone pair of the piperidine nitrogen to other parts of the molecule, which influences its basicity and reactivity. escholarship.org Such studies are crucial for understanding the interplay of different functional groups within the molecule. nih.govrsc.org

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

Due to the flexibility of the piperidine ring and the rotatable bonds in the side chain, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to determine their relative energies. This is often done using a combination of molecular mechanics (MM) for an initial broad search and more accurate quantum chemical methods like DFT for refining the energies of the most likely conformers. nih.govosti.gov

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Relative Energy (kcal/mol) |

| Chair (equatorial side chain) | 0.00 |

| Chair (axial side chain) | > 5.0 |

| Twist-Boat | ~3-5 |

| Boat | ~6-7 |

Note: The data in this table is illustrative and based on known conformational preferences of substituted piperidines.

Theoretical Studies on Basicity and Protonation States of the Piperidine Nitrogen

The basicity of the piperidine nitrogen is a key chemical property of this compound, influencing its behavior in different chemical environments. Theoretical methods can be used to predict the proton affinity (PA) in the gas phase and the pKa value in solution. koreascience.kr

DFT calculations can be employed to determine the change in Gibbs free energy for the protonation reaction of the piperidine nitrogen. nih.gov By including a solvent model (e.g., the Polarizable Continuum Model, PCM), the pKa value in a specific solvent can be estimated. These calculations help in understanding how the electronic environment, including the presence of the hydroxyl group and the bulky alkyl substituent, modulates the basicity of the nitrogen atom. nih.gov At physiological pH, for example, the piperidine nitrogen is expected to be predominantly in its protonated, positively charged form. nih.gov

Derivatization and Functional Group Interconversions in Synthetic Sequences

Preparation of Amidoaldehyde and Acetal (B89532) Derivatives from the Aminoalcohol

The transformation of the primary alcohol in 2,2-Dimethyl-3-(4-piperidyl)-1-propanol to an aldehyde, while preserving the secondary amine, can be achieved through chemoselective oxidation. The resulting aminoaldehyde is a valuable intermediate for further synthetic modifications.

Amidoaldehyde Formation:

A significant challenge in the oxidation of amino alcohols is the potential for side reactions involving the amine group. However, modern catalytic systems have been developed to achieve high chemoselectivity for the alcohol oxidation. For instance, the use of a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system allows for the aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds at ambient temperature. elsevierpure.com This method is effective for substrates containing primary, secondary, or tertiary amines, suggesting its applicability to this compound to yield 2,2-dimethyl-3-(4-piperidyl)propanal. The general reaction is depicted below:

General Scheme for Chemoselective Oxidation of an Amino Alcohol: R-CH(NHR')-CH₂OH + [O] → R-CH(NHR')-CHO

Acetal Derivatives:

The aldehyde functional group in the resulting aminoaldehyde can be protected as an acetal, which is stable under basic and nucleophilic conditions. Acetal formation is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. masterorganicchemistry.com For example, reaction with methanol (B129727) in the presence of a catalytic amount of a Brønsted or Lewis acid, such as hydrochloric acid or bismuth nitrate (B79036), can yield the corresponding dimethyl acetal. organic-chemistry.orgnih.gov The use of a dehydrating agent or a method to remove water drives the equilibrium towards acetal formation. organic-chemistry.org This protection strategy is crucial for reactions where the aldehyde group needs to be preserved while other functional groups in the molecule are being manipulated.

General Scheme for Acetal Formation: R-CHO + 2 R'OH ⇌ R-CH(OR')₂ + H₂O

Table 1: Potential Amidoaldehyde and Acetal Derivatives of this compound

| Derivative Name | Parent Compound | Reagents and Conditions | Resulting Functional Group |

| 2,2-Dimethyl-3-(4-piperidyl)propanal | This compound | AZADO/Cu catalyst, air, ambient temperature | Aldehyde |

| 2,2-Dimethyl-3-(4-piperidyl)propanal dimethyl acetal | 2,2-Dimethyl-3-(4-piperidyl)propanal | Methanol, catalytic acid (e.g., HCl) | Acetal |

Formation of Oxazolidine (B1195125) Rings from Aminoalcohols and Aldehydes

The 1,2-aminoalcohol functionality within the piperidine (B6355638) ring and the primary alcohol of this compound allows for the formation of oxazolidine rings upon reaction with aldehydes or ketones. Oxazolidines are five-membered heterocyclic compounds that have applications as chiral auxiliaries and in drug development. nih.gov

The reaction proceeds through the condensation of the amino alcohol with a carbonyl compound to form a hemiaminal intermediate, which then undergoes intramolecular cyclization to yield the oxazolidine. nih.govorganic-chemistry.org The formation of the oxazolidine ring can be influenced by reaction conditions such as solvent and temperature. acs.org For instance, the condensation of 2-hydroxymethylpiperidine, a related β-amino alcohol, with various aldehydes has been shown to produce the corresponding hexahydro-3-alkyl-1,3-oxazolopiperidines in high yields under mild conditions. nih.govacs.org This suggests that this compound could similarly react with aldehydes to form a spiro-oxazolidine (B91167) structure.

General Scheme for Oxazolidine Formation: Aminoalcohol + Aldehyde → Hemiaminal Intermediate → Oxazolidine + H₂O

Table 2: Potential Oxazolidine Derivatives from this compound

| Aldehyde Reactant | Resulting Oxazolidine Structure | Key Reaction Features |

| Formaldehyde (B43269) | Spiro-oxazolidine fused to the piperidine ring | Facile reaction, often used for creating stable derivatives. |

| Acetaldehyde | Substituted spiro-oxazolidine | Potential for diastereomer formation if chiral centers are created. |

| Benzaldehyde | Phenyl-substituted spiro-oxazolidine | Product may have altered spectroscopic and chromatographic properties. |

Derivatization for Enhanced Chromatographic and Spectroscopic Detectability

Chemical derivatization is a common strategy to improve the analytical properties of molecules, such as volatility for gas chromatography (GC) or the introduction of a chromophore or fluorophore for high-performance liquid chromatography (HPLC) detection.

Dimethyloxazoline (DMOX) Derivatization for Carbon Skeleton Analysis

While typically used for the analysis of fatty acids, the principle of dimethyloxazoline (DMOX) derivatization can be conceptually applied to molecules containing a carboxylic acid or its ester in proximity to a hydroxyl or amino group. The standard method involves the reaction of a fatty acid methyl ester with 2-amino-2-methyl-1-propanol (B13486) to form an amide, which is then cyclized to the DMOX derivative. nih.gov For a compound like this compound, a synthetic sequence would first be required to introduce a carboxylic acid function. However, the formation of an oxazoline (B21484) ring from an amino alcohol is a relevant transformation. The DMOX ring system is particularly useful in mass spectrometry (MS) as it directs fragmentation of the alkyl chain, allowing for the determination of structural features such as double bond positions. researchgate.netnih.gov

Chromogenic and Fluorogenic Derivatization for Analytical Methods

To enhance the detectability of this compound in analytical methods like HPLC, chromogenic or fluorogenic tags can be attached to the secondary amine or the primary alcohol.

Derivatization of the Amine Group: The secondary amine of the piperidine ring is a prime target for derivatization. Reagents that react with amines to produce highly absorbing or fluorescent products are widely used. researchgate.net

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield highly fluorescent sulfonamide derivatives. researchgate.net

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with primary and secondary amines to produce derivatives with strong UV absorbance and fluorescence. libretexts.org

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives. nih.gov While OPA does not react with secondary amines directly, pre-treatment with an oxidizing agent can sometimes enable derivatization.

Derivatization of the Alcohol Group: The primary alcohol can also be targeted for derivatization, often after conversion to a more reactive intermediate or by using specific reagents.

Benzoyl Chloride: Can react with alcohols to form esters that have strong UV absorbance. libretexts.org

Fluorogenic Reagents: Novel fluorogenic reagents, such as those based on bis-styrylphenyl Meldrum's acid derivatives (BSMAD), have been developed for the sensitive detection of amines and could potentially be adapted for alcohols. nih.govbohrium.com

Table 3: Common Derivatizing Agents for Chromatographic Analysis

| Derivatizing Agent | Target Functional Group | Detection Method |

| Dansyl Chloride (DNS-Cl) | Secondary Amine | Fluorescence |

| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Secondary Amine, Primary Alcohol | UV, Fluorescence |

| o-Phthalaldehyde (OPA) with thiol | Primary Amine (after potential conversion) | Fluorescence |

| Benzoyl Chloride | Primary Alcohol | UV |

Selective Functional Group Transformations of the Alcohol and Amine Moieties

The presence of both a primary alcohol and a secondary amine in this compound allows for selective transformations of one functional group while leaving the other intact, provided the appropriate reaction conditions and reagents are chosen.

Selective N-Acylation: The acylation of the secondary amine can be achieved using acylating agents. To favor N-acylation over O-acylation, the reaction is typically carried out under neutral or basic conditions. However, chemoselective O-acylation can be achieved under acidic conditions where the amine is protonated and thus less reactive. beilstein-journals.orgnih.gov Therefore, by controlling the pH, one can direct the acylation to either the nitrogen or the oxygen atom.

Selective O-Alkylation: The alkylation of the primary alcohol can be performed while minimizing the alkylation of the secondary amine. This can be challenging as amines are generally more nucleophilic than alcohols. One strategy involves the protection of the amine group prior to the alkylation of the alcohol. Alternatively, specific reaction conditions can promote O-alkylation. For instance, the Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can favor O-alkylation. The choice of base and solvent is critical to control the selectivity. nih.gov

Selective N-Alkylation: Conversely, selective N-alkylation can be achieved using reductive amination if the piperidine ring were to be opened and reformed, or more directly by reacting the secondary amine with an alkyl halide. To avoid competing O-alkylation, the hydroxyl group can be protected, for example, as a silyl (B83357) ether. Mild and environmentally friendly methods for the N-alkylation of secondary amines using alcohols as alkylating agents have also been developed. rsc.org

Table 4: Summary of Selective Functional Group Transformations

| Transformation | Target Functional Group | Key Strategy |

| N-Acylation | Secondary Amine | Reaction with acylating agent under neutral or basic conditions. |

| O-Acylation | Primary Alcohol | Reaction with acylating agent under acidic conditions to protonate the amine. beilstein-journals.orgnih.gov |

| O-Alkylation | Primary Alcohol | Protection of the amine group, or use of Williamson ether synthesis conditions. |

| N-Alkylation | Secondary Amine | Protection of the alcohol group, or reductive amination strategies. |

Applications in Organic Synthesis As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Heterocyclic Systems

Although direct examples of the use of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol in the synthesis of complex heterocyclic systems are not extensively documented in the literature, its structure is primed for such applications. The piperidine (B6355638) ring itself is a common core in many biologically active heterocyclic compounds. The presence of the propanol (B110389) side chain allows for intramolecular cyclization reactions to form novel bicyclic or spirocyclic systems.

For instance, activation of the terminal hydroxyl group, followed by intramolecular nucleophilic attack by the piperidine nitrogen, could lead to the formation of a substituted azabicyclo[3.2.1]octane or a related bridged system. The feasibility of such transformations is supported by general principles of heterocyclic synthesis, where amino alcohols are common precursors for the construction of nitrogen-containing bicyclic scaffolds. The specific stereochemistry of the starting material would be crucial in determining the stereochemical outcome of such cyclizations.

Precursor for the Construction of Nitrogen-Containing Scaffolds

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Therefore, this compound serves as a valuable precursor for the synthesis of novel piperidine-based scaffolds. The secondary amine provides a convenient handle for diversification through reactions such as reductive amination, Buchwald-Hartwig amination, or the addition to Michael acceptors.

Furthermore, the neopentyl alcohol portion of the molecule can be chemically modified to introduce additional functionalities. For example, oxidation of the alcohol to an aldehyde would enable its participation in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly build molecular complexity and generate libraries of novel nitrogen-containing compounds. The synthesis of diverse scaffolds from multicomponent reactions is a well-established strategy in drug discovery. rug.nl

Utilization in the Preparation of Other Functionalized Amines and Alcohols

The inherent structure of this compound makes it a useful starting point for the synthesis of other functionalized amines and alcohols. The piperidine nitrogen can be functionalized to introduce a wide variety of substituents, thereby generating a library of substituted piperidine derivatives.

The primary alcohol can be transformed into other functional groups. For example, conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, would allow for its displacement by a range of nucleophiles to introduce new functionalities at that position. This approach is a common strategy for the elaboration of alcohol-containing molecules.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 2,2-dimethyl-3-(piperidin-4-yl)propan-1-ol |

| CAS Number | 203662-02-6 |

| Molecular Formula | C10H21NO |

| Molecular Weight | 171.28 g/mol |

| Physical Form | Solid |

| Purity | 95% |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The development of efficient enantioselective synthetic routes to chiral piperidines is a cornerstone of modern pharmaceutical research. nih.gov For 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, which possesses a chiral center at the C4 position of the piperidine (B6355638) ring if substituted, achieving high levels of stereocontrol is paramount. Future research will likely focus on the exploration of novel catalytic systems that can provide this molecule and its derivatives with high enantiopurity.

Recent advancements have highlighted the potential of various catalytic approaches for synthesizing substituted piperidines. ajchem-a.com For instance, copper-catalyzed asymmetric cyclizative aminoboration has emerged as a powerful method for producing chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov Future work could adapt this methodology to substrates suitable for the synthesis of this compound, potentially requiring the design of new chiral ligands to accommodate the specific steric and electronic properties of the precursors.

Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines presents a promising avenue for accessing enantioenriched 3-substituted piperidines. acs.org The development of novel planar chiral rhodium indenyl complexes could also be explored for the enantioselective C-H functionalization required to construct the chiral piperidine core.

The table below summarizes potential catalytic systems that could be investigated for the enantioselective synthesis of derivatives of this compound.

| Catalytic System | Potential Application for Target Compound | Key Research Focus |

| Copper/(S, S)-Ph-BPE | Enantioselective cyclizative aminoboration of a suitable unsaturated amine precursor. | Ligand modification to control regioselectivity and enantioselectivity for the specific substrate. |

| Rhodium/Chiral Diene Ligands | Asymmetric carbometalation of a corresponding dihydropyridine (B1217469) derivative. | Optimization of reaction conditions to maximize yield and enantiomeric excess. |

| Palladium/Pyridine-Oxazoline Ligands | Enantioselective oxidative amination of a non-activated alkene precursor. nih.gov | Development of ligands that can effectively control the stereochemistry of the cyclization. |

| Organocatalysis (e.g., Chiral Brønsted Acids) | Asymmetric aza-Michael additions or related cyclizations. | Design of new organocatalysts that can operate efficiently for the specific reaction cascade. |

Advanced Mechanistic Studies using in situ Spectroscopic Techniques

A detailed understanding of the reaction mechanism is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The application of advanced in situ spectroscopic techniques is a burgeoning area of research that allows for the real-time monitoring of catalytic reactions. numberanalytics.comyoutube.com

Future investigations into the synthesis of this compound would benefit significantly from the use of techniques such as:

In situ Infrared (IR) and Raman Spectroscopy: These techniques can provide valuable information about the formation of key intermediates, the coordination of substrates to the catalyst, and changes in the catalyst structure during the reaction. numberanalytics.comnumberanalytics.comacs.org For example, monitoring the vibrational modes of the reactants and products can help to elucidate the reaction pathway and identify rate-determining steps.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful tool can be used to track the concentration of various species in the reaction mixture over time, providing detailed kinetic data. nih.gov It can also help to identify and characterize transient intermediates that may not be observable by other methods.

In situ Mass Spectrometry: This technique can be employed to detect and identify reaction intermediates and products in real-time, offering insights into the reaction network and potential side reactions.

By employing these in situ methods, researchers can gain a comprehensive picture of the catalytic cycle, including the identification of active catalytic species and the factors that influence selectivity and efficiency. acs.org This knowledge can then be used to rationally design improved catalytic systems for the synthesis of this compound and its analogs.

Design and Synthesis of Structurally Related Analogs with Defined Stereochemistry

The synthesis of structurally related analogs of this compound with defined stereochemistry is a key area for future research, particularly for exploring potential biological activities. enamine.netpharmaceutical-technology.com The piperidine scaffold is a privileged structure in medicinal chemistry, and modifications to its substitution pattern can have profound effects on pharmacological properties. ajchem-a.comnih.gov

Future work in this area will likely involve:

Stereodivergent Synthesis: Developing synthetic strategies that allow for the selective synthesis of all possible stereoisomers of a given analog. lincoln.ac.uk This is crucial for structure-activity relationship (SAR) studies, as different stereoisomers can have vastly different biological activities.

Introduction of Diverse Functional Groups: Synthesizing analogs with a variety of substituents on the piperidine ring and at the propanol (B110389) moiety. This could involve the introduction of different alkyl, aryl, or functional groups to probe the steric and electronic requirements for a desired biological target. nih.govnih.gov

Computational Modeling: Utilizing computational tools to guide the design of new analogs. nih.gov Molecular docking and other modeling techniques can be used to predict the binding of analogs to specific biological targets, helping to prioritize synthetic efforts.

The table below outlines potential strategies for the design and synthesis of novel analogs.

| Analog Design Strategy | Synthetic Approach | Desired Outcome |

| Introduction of substituents at C2, C3, and C5 of the piperidine ring | Stereoselective C-H functionalization, researchgate.net radical cyclization, acs.org or multi-component reactions. rsc.org | Exploration of the effect of substitution pattern on biological activity. |

| Modification of the propanol side chain | Esterification, etherification, or replacement with other functional groups. | Investigation of the importance of the hydroxyl group and the length of the side chain. |

| N-Substitution of the piperidine ring | Reductive amination or acylation with various functionalized reagents. | Modulation of physicochemical properties such as lipophilicity and basicity. |

Through the systematic design and synthesis of such analogs, researchers can build a comprehensive understanding of the SAR for this class of compounds, potentially leading to the discovery of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.